Caspase-3 Inhibition: Trifluoromethoxymethyl vs. Methoxymethyl – A >350-Fold Potency Gap
When the Boc-protected 2-trifluoromethoxymethyl-pyrrolidine building block (CAS 1206524-68-6) is deprotected and coupled to the isatin sulfonamide scaffold, the resulting conjugate achieves caspase-3 IC50 values as low as 4.79 nM . In stark contrast, the 2-methoxymethyl analog (which would be derived from the corresponding Boc-protected 2-methoxymethyl-pyrrolidine) in the same scaffold yields a caspase-3 IC50 of 1.7 μM (1700 nM) . This represents an approximately 355-fold greater inhibitory potency for the trifluoromethoxymethyl-containing series.
| Evidence Dimension | Caspase-3 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4.79 nM (as isatin sulfonamide conjugate of the deprotected 2-trifluoromethoxymethyl-pyrrolidine) |
| Comparator Or Baseline | 1.7 μM (1700 nM) for the 2-methoxymethyl-pyrrolidine isatin sulfonamide conjugate |
| Quantified Difference | ~355-fold lower IC50 (more potent) |
| Conditions | Recombinant human caspase-3 enzymatic assay; fluorogenic substrate Ac-DEVD-AMC [REFS-1, REFS-2] |
Why This Matters
A >350-fold potency improvement directly impacts the compound series' viability for in vivo imaging applications where high target engagement at low doses is critical.
- [1] Limpachayaporn, P., et al. (2013). Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: Nonradioactive counterparts of putative PET-compatible apoptosis imaging agents. Bioorganic & Medicinal Chemistry, 21(7), 1963–1976. View Source
- [2] Lee, D., et al. (2000). A novel nonpeptidic caspase-3/7 inhibitor, (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin reduces myocardial ischemic injury. Journal of Biological Chemistry, 275(49), 38957–38964. View Source
